1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is an organic compound that features a urea moiety substituted with thiophene rings and a hydroxyethyl group
Scientific Research Applications
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals.
Medicine: Research is conducted to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Preparation Methods
The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves the reaction of thiophene derivatives with isocyanates or carbamates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiophene rings or the urea moiety, often using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking with the thiophene rings. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea include other urea derivatives with thiophene or furan rings. These compounds share similar structural features but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c14-8(9-3-1-5-16-9)7-12-11(15)13-10-4-2-6-17-10/h1-6,8,14H,7H2,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAMUOVPZPETAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)NC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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